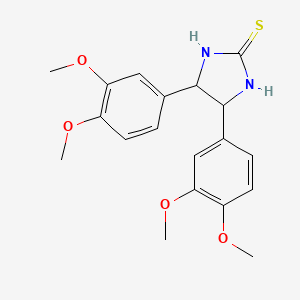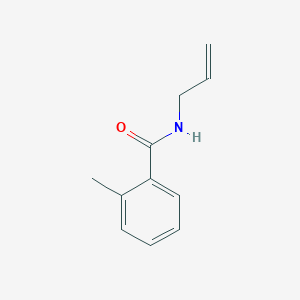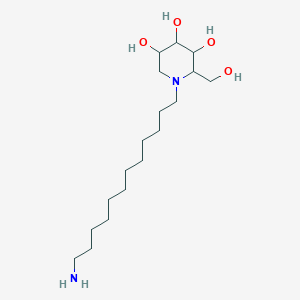
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is a complex organic compound that features a pyrimidine ring and a piperazine ring linked by a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione typically involves the reaction of 4-pyrimidin-2-ylpiperazine with methylamine and carbon disulfide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: Similar structure but with a phenyl group instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is unique due to its combination of a pyrimidine ring and a piperazine ring linked by a thione group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C10H15N5S |
|---|---|
Molecular Weight |
237.33 g/mol |
IUPAC Name |
N-methyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C10H15N5S/c1-11-10(16)15-7-5-14(6-8-15)9-12-3-2-4-13-9/h2-4H,5-8H2,1H3,(H,11,16) |
InChI Key |
YJLXDXMBIDEDMT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)


![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)

![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)

